Methyl 2-amino-5-cyclohexylpentanoate
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Overview
Description
Methyl 2-amino-5-cyclohexylpentanoate is an organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-cyclohexylpentanoate typically involves the reaction of 2-amino-5-cyclohexylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-5-cyclohexylpentanoic acid+methanol→Methyl 2-amino-5-cyclohexylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-cyclohexylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-5-cyclohexylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Similar ester structure but lacks the amino and cyclohexyl groups.
2-amino-5-cyclohexylpentanoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-amino-5-cyclohexylpentanoate is unique due to the combination of its amino group, cyclohexyl ring, and ester functionality. This combination provides a distinct set of chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 2-amino-5-cyclohexylpentanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h10-11H,2-9,13H2,1H3 |
InChI Key |
AQKXEVJKVNMURO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC1CCCCC1)N |
Origin of Product |
United States |
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